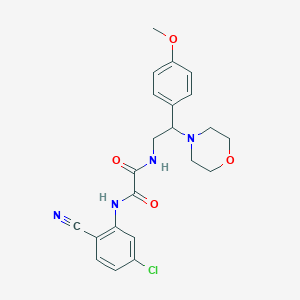

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c1-30-18-6-3-15(4-7-18)20(27-8-10-31-11-9-27)14-25-21(28)22(29)26-19-12-17(23)5-2-16(19)13-24/h2-7,12,20H,8-11,14H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJHWALXZLGUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Chloro-2-Cyanoaniline

Starting Material : 2-Nitro-5-chlorobenzonitrile.

Procedure :

Preparation of 2-(4-Methoxyphenyl)-2-Morpholinoethylamine

Route 1: Mannich Reaction

- React 4-methoxybenzaldehyde with morpholine and ammonium chloride in ethanol.

- Add acetonitrile as the nucleophile, followed by reduction with NaBH₄ to yield the primary amine.

Route 2: Reductive Amination - Condense 4-methoxyphenylacetonitrile with morpholine using Ti(OiPr)₄.

- Reduce the nitrile to amine using LiAlH₄ in THF.

Key Data :

- Yield : 65–75% (Route 1), 70–80% (Route 2).

- Characterization : ¹³C NMR (δ 55.2 ppm for OCH₃, δ 66.8 ppm for morpholine C-O).

Oxalamide Coupling Strategies

Stepwise Coupling Using Oxalyl Chloride

Procedure :

- First Amidation :

- Second Amidation :

One-Pot Coupling Using Ethyl Chlorooxalate

Procedure :

- Dissolve both amines (1 eq each) in anhydrous acetone.

- Add ethyl chlorooxalate (1.1 eq) and K₂CO₃ (2 eq).

- Reflux at 80°C for 6 hours to form the oxalamide directly.

Workup :

- Filter, concentrate, and recrystallize from ethanol/water (1:1).

Key Data : - Yield : 55–65%.

- Melting Point : 430–431 K.

Optimization and Challenges

Regioselectivity Control

Purification Techniques

- Chromatography : Silica gel with EtOAc/hexanes (gradient elution) removes unreacted amines.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Stepwise Oxalyl Chloride | 60–70% | >95% | Moderate |

| One-Pot Ethyl Chlorooxalate | 55–65% | 90–95% | Low |

Recommendation : The stepwise method offers higher purity and is preferred for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Heterocycles: The morpholinoethyl group in the target compound may offer improved solubility compared to the thiazole (Compound 13) or pyridyl (S336) groups, which are more lipophilic .

- Cyanophenyl Uniqueness: The 2-cyano substitution on the aryl ring is distinct; similar electron-withdrawing groups (e.g., nitro in GMC-2) are linked to enhanced antimicrobial activity .

Comparison Insights :

- Unlike flavoring agents like S336, which prioritize low toxicity and regulatory approval, the target compound’s chloro-cyano substituents may confer higher bioactivity but require rigorous safety evaluation .

Toxicological and Regulatory Profiles

Safety data from the evidence highlight critical differences:

Implications :

- Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg/day), whereas bioactive analogs (e.g., antivirals) may have narrower safety margins .

- The target compound’s chloro and cyano groups could raise metabolic concerns (e.g., cytochrome P450 interactions), necessitating studies akin to those in and .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23ClN4O4

- Molecular Weight : 442.9 g/mol

- CAS Number : 941933-32-0

The structure features a chloro-substituted cyanophenyl group and a morpholinoethyl moiety, which are significant for its biological interactions.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease processes.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against certain cancer cell lines.

Anticancer Properties

Research indicates that this compound displays significant anticancer activity. In vitro studies have shown:

- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.

- Mechanistic Studies : Further investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- Cyclooxygenase Inhibition : Similar compounds within the oxalamide class have shown potential as selective COX-2 inhibitors, which may translate to anti-inflammatory properties for this compound.

- Cytokine Modulation : Studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic profile in inflammatory diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study Type | Cell Line Tested | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5.0 | Significant growth inhibition |

| Anticancer | A549 (lung cancer) | 3.5 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 (macrophage) | 10.0 | Reduced TNF-alpha production |

In Vivo Studies

While limited in number, some in vivo studies have explored the therapeutic potential of this compound:

- Animal Models : In murine models of inflammation, administration of this compound resulted in reduced swelling and pain responses compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can intermediate purity be optimized?

- Methodology :

- Step 1 : Prepare 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by catalytic hydrogenation (e.g., H₂/Pd-C) .

- Step 2 : React the amine with oxalyl chloride in anhydrous dichloromethane under inert conditions to form the oxalamide backbone .

- Step 3 : Couple the intermediate with 2-(4-methoxyphenyl)-2-morpholinoethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Verify substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 492.1) and monitor byproducts .

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C≡N stretch at ~2200 cm⁻¹) .

Q. How does the presence of the morpholinoethyl group influence the compound’s solubility and reactivity?

- Methodology :

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding. Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry .

- Reactivity : The tertiary amine in morpholine participates in acid-base reactions. Titrate with HCl to assess pKa and stability under physiological pH .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) across multiple cell lines (HEK293, HepG2) .

- Metabolic Stability : Use liver microsomes (human/rat) to compare degradation rates and identify active metabolites via UPLC-QTOF .

- Target Specificity : Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to cytochrome P450 isoforms?

- Methodology :

- Molecular Docking : Use AutoDock Vina with CYP4F11 crystal structure (PDB: 4D6Z) to map interactions (e.g., H-bonds with Glu³⁰², hydrophobic contacts with Phe¹²⁰) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

- SAR Analysis : Modify substituents (e.g., replace methoxy with ethoxy) and predict ∆∆G with PM6-D3H4 .

Q. What experimental designs are recommended to analyze the compound’s stability under varying pH and oxidative conditions?

- Methodology :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC-UV .

- Oxidative Stress : Treat with H₂O₂ (1–10 mM) and monitor byproduct formation (e.g., cyanophenyl oxidation) using LC-MS/MS .

- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation with spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.